molecular formula C16H18N2 B1271899 1-(Biphenyl-2-yl) piperazine CAS No. 180698-18-4

1-(Biphenyl-2-yl) piperazine

Cat. No.: B1271899
CAS No.: 180698-18-4
M. Wt: 238.33 g/mol
InChI Key: RKRVRTJVCWZOQS-UHFFFAOYSA-N
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Description

1-(Biphenyl-2-yl) piperazine is an organic compound that features a piperazine ring substituted with a biphenyl group at the second position. This compound is of significant interest due to its diverse applications in medicinal chemistry and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Biphenyl-2-yl) piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between protected 1,2-diamines and 2-bromoethyldiphenylsulfonium triflate under basic conditions leads to the formation of the desired piperazine derivative . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods: Industrial production of piperazine derivatives often involves catalytic processes. For example, the intramolecular cyclization of aminoethylethanolamine and diethylenetriamine, or one-step intermolecular cyclization using ethylenediamine, mono-, and diethanolamine . These methods are preferred due to their high selectivity and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Biphenyl-2-yl) piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenated compounds in the presence of a base.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(Biphenyl-2-yl) piperazine serves as a precursor in the synthesis of various pharmacologically active compounds, including:

  • Antipsychotics : Research indicates that derivatives of this compound exhibit significant anti-dopaminergic and anti-serotonergic activities, making them potential candidates for treating psychotic disorders .
  • Antidepressants : Its ability to modulate serotonin receptor activity suggests potential applications in treating anxiety disorders and depression .
  • Anti-inflammatory Agents : The compound's structural characteristics allow it to interact with various biological targets, leading to anti-inflammatory effects.

Neuropharmacology

The compound has shown promise in neuropharmacological studies, particularly regarding its interaction with neurotransmitter systems. Key findings include:

  • Dopamine Receptors : It may influence dopaminergic pathways, crucial for mood regulation and psychotic disorders.
  • Serotonin Receptors : Interactions with serotonin receptors could explain its anxiolytic and antidepressant effects .

Biochemical Properties

This compound interacts with several enzymes and proteins, influencing their activity and function. Notably, it acts as an inhibitor of acetylcholinesterase, affecting the breakdown of acetylcholine and demonstrating cytotoxic effects in cancer cells leading to apoptosis.

Case Studies

Numerous studies have investigated the biological activity of this compound:

Study on Antipsychotic Activity

A study evaluating various derivatives demonstrated significant antipsychotic effects in behavioral models. The derivatives exhibited promising results in pharmacological evaluations, indicating their potential for clinical application.

Evaluation of Anxiolytic Effects

This study assessed the anxiolytic effects of the compound using behavioral assays. Results showed reduced anxiety-like behavior in animal models, further supporting its therapeutic potential.

Comparison with Similar Compounds

    Piperazine: A simpler analog with a six-membered ring containing two nitrogen atoms.

    Piperidine: Another nitrogen-containing heterocycle, but with only one nitrogen atom in the ring.

    Morpholine: A six-membered ring with one nitrogen and one oxygen atom.

Uniqueness: 1-(Biphenyl-2-yl) piperazine is unique due to the presence of the biphenyl group, which enhances its pharmacological properties and allows for greater structural diversity in drug design . This compound’s ability to interact with multiple molecular targets and its versatility in synthetic chemistry make it a valuable tool in medicinal chemistry and drug development .

Biological Activity

1-(Biphenyl-2-yl) piperazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a biphenyl group attached to a piperazine ring, which is known to influence its lipophilicity and ability to penetrate the blood-brain barrier. This structural characteristic may enhance its interaction with various neurotransmitter systems, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter receptors. Preliminary studies suggest that it may act on:

  • Dopamine Receptors : Potentially influencing dopaminergic pathways, which are crucial in mood regulation and psychotic disorders.
  • Serotonin Receptors : Interactions with serotonin receptors could explain its anxiolytic and antidepressant effects.

These interactions indicate that the compound may exhibit both agonistic and antagonistic properties depending on the specific receptor subtype involved.

Antipsychotic Effects

Research indicates that this compound has potential antipsychotic effects. A study evaluating various derivatives of biphenyl-piperazine compounds demonstrated significant anti-dopaminergic and anti-serotonergic activities in behavioral models. Notably, derivatives such as 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone exhibited promising results in pharmacological evaluations .

Anxiolytic and Antidepressant Properties

Due to its structural similarity to other known anxiolytics and antidepressants, this compound is hypothesized to possess similar effects. The compound's ability to modulate serotonin receptor activity suggests potential applications in treating anxiety disorders and depression .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antipsychotic Activity :
    • Objective : Evaluate the antipsychotic potential of biphenyl-piperazine derivatives.
    • Findings : The study found that specific derivatives showed significant binding affinity for dopamine D2 receptors, indicating potential efficacy in treating schizophrenia .
  • Evaluation of Anxiolytic Effects :
    • Objective : Assess the anxiolytic effects of this compound.
    • Results : Behavioral assays showed reduced anxiety-like behavior in animal models, further supporting the compound's therapeutic potential.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeUnique Features
1-(4-Methoxyphenyl)piperazine hydrochlorideMethoxy-substituted piperazineSelective serotonin reuptake inhibition
1-(Phenyl)piperazineSimple phenyl-substituted piperazineKnown for stimulant effects
1-(4-Chlorophenyl)piperazineChlorine-substituted piperazineSignificant antipsychotic properties

The unique biphenyl substitution in this compound enhances its lipophilicity compared to simpler piperazines, which may improve its pharmacokinetic profile and therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 1-(Biphenyl-2-yl) piperazine?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from biphenyl precursors. Key steps include coupling reactions (e.g., Ullmann or Suzuki-Miyaura) to introduce the biphenyl moiety, followed by piperazine ring formation via cyclization. Reaction optimization may involve:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) for coupling reactions .
  • Catalyst systems : Transition metals (e.g., Pd/Cu) for cross-coupling efficiency .
  • Temperature control : Reflux conditions (80–120°C) to enhance reaction rates .
  • Purification : Column chromatography or crystallization for isolating high-purity intermediates .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodological Answer : Characterization relies on:

  • Spectroscopy : 1^1H/13^13C NMR to confirm regiochemistry and substituent orientation .
  • Mass spectrometry (MS) : High-resolution MS for molecular weight validation .
  • Chromatography : HPLC to assess purity (>95% by area normalization) .
  • Melting point analysis : Consistency with literature values (e.g., 278–279°C for analogs) .

Q. What factors influence the stability of this compound under storage?

  • Methodological Answer : Stability is affected by:

  • Light and temperature : Store in amber vials at 2–8°C to prevent photodegradation .
  • Humidity : Use desiccants to avoid hygroscopic decomposition .
  • Oxidation : Argon or nitrogen purging during storage to limit radical-mediated degradation .

Advanced Research Questions

Q. How can reaction mechanisms for piperazine derivatization be elucidated?

  • Methodological Answer : Mechanistic studies employ:

  • Kinetic isotope effects (KIE) : To identify rate-determining steps in cyclization .
  • Computational modeling : DFT calculations to map transition states and intermediates .
  • Isotopic labeling : 15^{15}N-tracing to monitor nitrogen migration in piperazine rings .

Q. What strategies resolve contradictions in spectral data for substituted piperazines?

  • Methodological Answer :

  • 2D NMR (COSY, NOESY) : Differentiate diastereomers or conformational isomers .
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., biphenyl vs. naphthyl attachment) .
  • Comparative analysis : Cross-reference with analogs (e.g., 1-benzylpiperazine spectra) to identify outliers .

Q. How are structure-activity relationships (SAR) explored for this compound in medicinal chemistry?

  • Methodological Answer :

  • Substituent variation : Introduce electron-withdrawing/donating groups (e.g., NO2_2, OMe) at biphenyl positions to modulate receptor affinity .
  • Bioisosteric replacement : Swap piperazine with morpholine or homopiperazine to assess ring size effects .
  • In vitro assays : Test analogs against target receptors (e.g., serotonin 5-HT2A_{2A}) using radioligand binding assays .

Q. What advanced analytical methods validate trace impurities in synthesized batches?

  • Methodological Answer :

  • LC-MS/MS : Quantify sub-1% impurities (e.g., des-biphenyl byproducts) .
  • GC headspace analysis : Detect residual solvents (e.g., DMF, THF) below ICH limits .
  • Chiral HPLC : Resolve enantiomeric excess for stereochemically complex intermediates .

Q. Method Development & Optimization

Q. How are solubility and logP optimized for in vivo studies?

  • Methodological Answer :

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • logP prediction : Employ computational tools (e.g., MarvinSuite) to design analogs with logP 2–4 for blood-brain barrier penetration .

Q. What experimental designs address low yields in biphenyl-piperazine coupling?

  • Methodological Answer :

  • Design of Experiments (DoE) : Screen catalysts (e.g., Pd(OAc)2_2), ligands (XPhos), and bases (K3_3PO4_4) to maximize yield .
  • Microwave-assisted synthesis : Reduce reaction times from hours to minutes .

Q. Safety & Compliance

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods to mitigate inhalation risks (H335: Respiratory irritation) .
  • Spill management : Neutralize with vermiculite and dispose as hazardous waste .

Properties

IUPAC Name

1-(2-phenylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-2-6-14(7-3-1)15-8-4-5-9-16(15)18-12-10-17-11-13-18/h1-9,17H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRVRTJVCWZOQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901029791
Record name 1-(2-Biphenylyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901029791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180698-18-4
Record name 1-(2-Diphenyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180698184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Biphenylyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901029791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-DIPHENYL)PIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5S5265H6V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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